bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide
Brand Name: Vulcanchem
CAS No.: 139194-04-0
VCID: VC0146763
InChI: InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1
SMILES: CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-]
Molecular Formula: C15H35IN3O4P
Molecular Weight: 479.33 g/mol

bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide

CAS No.: 139194-04-0

Main Products

VCID: VC0146763

Molecular Formula: C15H35IN3O4P

Molecular Weight: 479.33 g/mol

bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide - 139194-04-0

CAS No. 139194-04-0
Product Name bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide
Molecular Formula C15H35IN3O4P
Molecular Weight 479.33 g/mol
IUPAC Name bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphanium;iodide
Standard InChI InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1
Standard InChIKey IZZIMVMGVYTEAX-UHFFFAOYSA-M
SMILES CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-]
Canonical SMILES CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-]
Synonyms bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide
PubChem Compound 3071875
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator